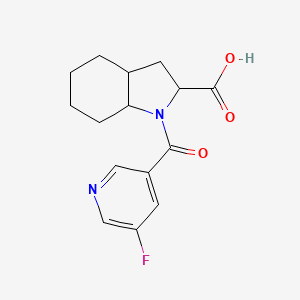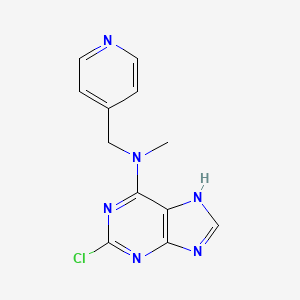![molecular formula C14H17FN2O3 B6632170 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as FPEAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and division. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can inhibit the growth of cancer cells and induce apoptosis. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, there are also some limitations to using 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. For example, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is relatively expensive to synthesize and may not be readily available in large quantities.
Orientations Futures
There are a number of future directions for research on 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is in the development of new drugs based on 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid in humans.
Méthodes De Synthèse
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be synthesized using a multi-step process involving the reaction of 5-fluoropyridine-3-carboxylic acid with piperidine followed by the addition of 3-bromopropionic acid. The resulting product is then purified through column chromatography to obtain 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid with high purity.
Applications De Recherche Scientifique
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-6-11(7-16-8-12)14(20)17-5-1-2-10(9-17)3-4-13(18)19/h6-8,10H,1-5,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQWFIBIFQYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid](/img/structure/B6632096.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)
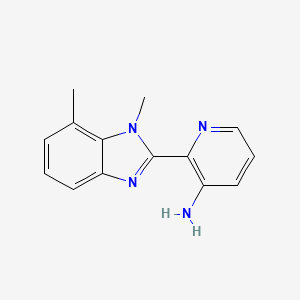
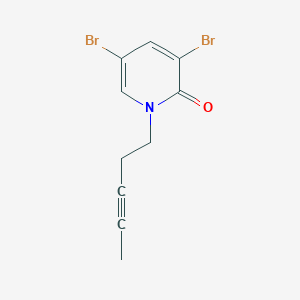
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)
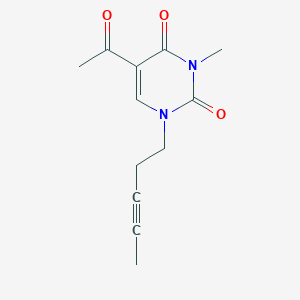
![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
